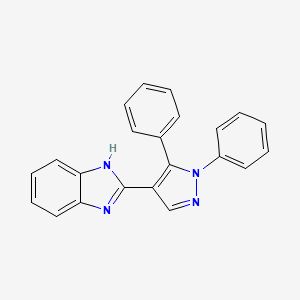![molecular formula C24H20O4 B14240618 2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- CAS No. 254105-88-9](/img/structure/B14240618.png)
2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- is a complex organic compound characterized by its naphthalenol structure with additional methylene and propanediyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- typically involves multi-step organic reactions. One common method includes the reaction of naphthalenol derivatives with methylene and propanediyl reagents under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification processes to produce high-purity 2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, acids, or bases depending on the type of substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Scientific Research Applications
2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol: A simpler naphthalenol derivative without the methylene and propanediyl groups.
3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-phenol: A similar compound with phenol groups instead of naphthalenol.
Uniqueness
2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of naphthalenol and methylene-propanediyl groups makes it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
254105-88-9 |
|---|---|
Molecular Formula |
C24H20O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[2-[(3-hydroxynaphthalen-2-yl)oxymethyl]prop-2-enoxy]naphthalen-2-ol |
InChI |
InChI=1S/C24H20O4/c1-16(14-27-23-12-19-8-4-2-6-17(19)10-21(23)25)15-28-24-13-20-9-5-3-7-18(20)11-22(24)26/h2-13,25-26H,1,14-15H2 |
InChI Key |
YNYNDEJBLDOPPC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC2=CC=CC=C2C=C1O)COC3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)




![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)
![2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14240580.png)


![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
